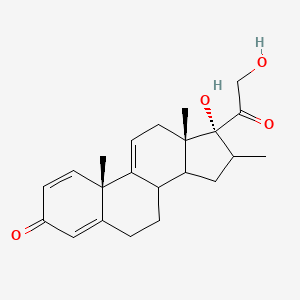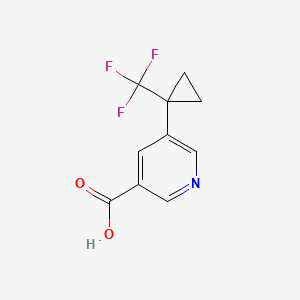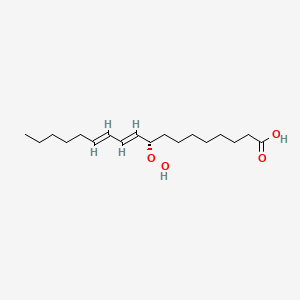
17,21Dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vamorolone is a synthetic corticosteroid developed by Santhera Pharmaceuticals. It is primarily used as an anti-inflammatory and immunosuppressant in the management of Duchenne muscular dystrophy (DMD), a severe neuromuscular disorder . Vamorolone is unique due to its receptor binding profile, which aims to provide the therapeutic benefits of corticosteroids while minimizing adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vamorolone is synthesized through a series of chemical reactions starting from cortisol (hydrocortisone) and prednisolone (1,2-dehydrocortisol) . . This modification is achieved through specific reaction conditions that include the use of strong acids or bases as catalysts.
Industrial Production Methods
The industrial production of vamorolone involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps such as crystallization and chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Vamorolone undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of vamorolone. These derivatives are often used in further chemical modifications to enhance the compound’s therapeutic properties .
Scientific Research Applications
Vamorolone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of corticosteroids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Primarily used in the treatment of Duchenne muscular dystrophy. .
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Vamorolone exerts its effects by selectively binding to the glucocorticoid receptor, which triggers anti-inflammatory effects via inhibition of nuclear factor kappa B (NF-kB) mediated gene transcripts . Unlike traditional corticosteroids, vamorolone leads to less transcriptional activation of other genes, thereby reducing the risk of adverse effects . It also acts as an antagonist of the mineralocorticoid receptor, contributing to its unique therapeutic profile .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: A commonly used corticosteroid with a similar anti-inflammatory profile but higher risk of adverse effects.
Uniqueness of Vamorolone
Vamorolone is unique due to its dissociative properties, which allow it to retain anti-inflammatory effects while minimizing adverse effects such as bone fragility and metabolic disturbances . This makes it a promising alternative to traditional corticosteroids for long-term management of inflammatory and autoimmune conditions .
Properties
Molecular Formula |
C22H28O4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(10S,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13?,16?,18?,20-,21-,22-/m0/s1 |
InChI Key |
ZYTXTXAMMDTYDQ-MEWHHRJSSA-N |
Isomeric SMILES |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)CO)O)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylsulfonothioyloxyethyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14799433.png)
![2-[(5S)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol](/img/structure/B14799434.png)
![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)



![2-[(10S,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14799469.png)
![4-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide](/img/structure/B14799482.png)

![Tert-butyl 2-[1-[2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoate](/img/structure/B14799486.png)
![2-Phenylethyl 4-oxo-4-({[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)butanoate](/img/structure/B14799490.png)
![4-[[(1R,4aR)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14799497.png)


